3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid
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Overview
Description
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid is a chemical compound that belongs to the diazepane class of compounds. It has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound is primarily used in proteomics research .
Preparation Methods
The synthesis of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-1,4-diazepane with acrylonitrile, followed by hydrolysis to yield the desired product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the context of neurological disorders.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation .
Comparison with Similar Compounds
3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid can be compared with other diazepane derivatives such as:
4-Methyl-1,4-diazepan-1-yl)acetic acid: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
3-(4-Methylpiperazin-1-yl)propanoic acid: Another related compound with distinct biological activities
Properties
IUPAC Name |
3-(4-methyl-1,4-diazepan-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-4-2-5-11(8-7-10)6-3-9(12)13/h2-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEROZOGSOPVNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649218 |
Source
|
Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-47-6 |
Source
|
Record name | 3-(4-Methyl-1,4-diazepan-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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